![molecular formula C13H20O9 B14135382 [(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate CAS No. 19464-78-9](/img/structure/B14135382.png)
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its multiple functional groups, including acetoxy, hydroxy, and methoxy groups, which contribute to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate typically involves the acetylation of a precursor molecule. The precursor, often a sugar derivative, undergoes a series of acetylation reactions using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous conditions, often using dichloromethane or chloroform
Catalyst: Pyridine or other bases to neutralize the acetic acid byproduct
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common to optimize the efficiency of the synthesis process.
化学反应分析
Types of Reactions
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The acetoxy groups can be reduced to hydroxy groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Nucleophiles such as sodium azide in DMF (Dimethylformamide) at elevated temperatures.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of polyhydroxy derivatives.
Substitution: Formation of azido derivatives or other substituted products.
科学研究应用
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a protecting group for hydroxyl functionalities.
Biology: Employed in the study of carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
作用机制
The mechanism by which [(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate exerts its effects is primarily through its functional groups. The acetoxy and methoxy groups can participate in various chemical reactions, facilitating the formation of new bonds and the modification of molecular structures. The hydroxy group can form hydrogen bonds, influencing the compound’s solubility and reactivity.
相似化合物的比较
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate can be compared with other acetylated sugar derivatives, such as:
[(2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-hydroxy-tetrahydropyran-2-yl]methyl acetate: Similar structure but with an additional acetoxy group.
[(2R,3R,4S,5R,6R)-3,4,5-triacetoxy-6-(2,2,2-trichloroethanimidoyl)oxy-tetrahydropyran-2-yl]methyl acetate: Contains a trichloroethanimidoyl group, adding different reactivity and applications.
属性
CAS 编号 |
19464-78-9 |
|---|---|
分子式 |
C13H20O9 |
分子量 |
320.29 g/mol |
IUPAC 名称 |
[(2R,3R,4S,5R,6R)-3,5-diacetyloxy-4-hydroxy-6-methoxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C13H20O9/c1-6(14)19-5-9-11(20-7(2)15)10(17)12(21-8(3)16)13(18-4)22-9/h9-13,17H,5H2,1-4H3/t9-,10+,11+,12-,13-/m1/s1 |
InChI 键 |
LKFNEACJFKRTHV-KSSYENDESA-N |
手性 SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC)OC(=O)C)O)OC(=O)C |
规范 SMILES |
CC(=O)OCC1C(C(C(C(O1)OC)OC(=O)C)O)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Hydroxy-2-[(4-methoxyphenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14135306.png)
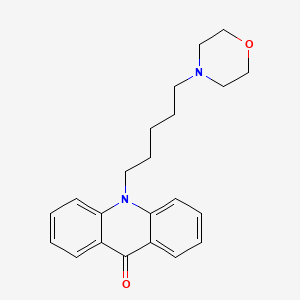
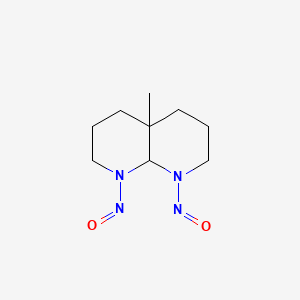
![4-{[2-(Diethylamino)ethyl]oxy}aniline hydrochloride](/img/structure/B14135321.png)
![Quinoline, 1,2,3,4-tetrahydro-2,2-dimethyl-1-[2-(trifluoromethyl)benzoyl]-](/img/structure/B14135327.png)


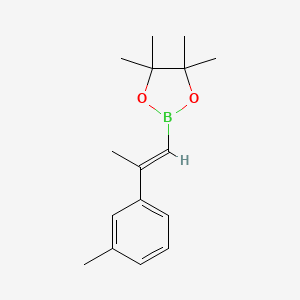
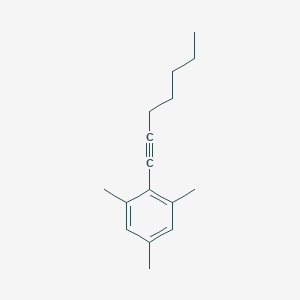

![N-(2-(6-methoxy-1H-indol-3-yl)ethyl)-3-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanamide](/img/structure/B14135381.png)
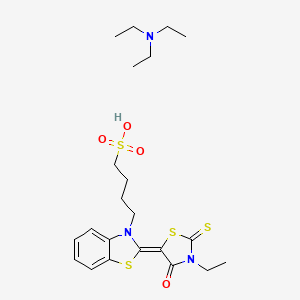
![N-{2-[(E)-(1,3-Dioxo-1-phenylbutan-2-yl)diazenyl]benzene-1-sulfonyl}acetamide](/img/structure/B14135388.png)
